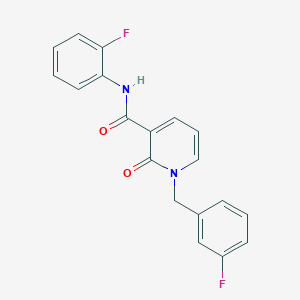![molecular formula C22H24N2O3 B14969605 11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14969605.png)
11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include furan derivatives and dibenzo[b,e][1,4]diazepine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups such as halogens, alkyl, or acyl groups.
科学研究应用
Chemistry
In chemistry, 11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be studied for its potential as a therapeutic agent in treating various diseases. Research may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential use in drug development. Its structure may allow it to interact with specific receptors or enzymes, making it a candidate for the treatment of certain medical conditions.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Dibenzo[b,e][1,4]diazepines: These compounds share a similar core structure and may exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring may have comparable chemical properties and reactivity.
Benzodiazepines: Although structurally different, benzodiazepines may have similar pharmacological effects.
Uniqueness
11-(furan-2-yl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
6-(furan-2-yl)-5-(3-methylbutanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)13-20(26)24-17-9-4-3-7-15(17)23-16-8-5-10-18(25)21(16)22(24)19-11-6-12-27-19/h3-4,6-7,9,11-12,14,22-23H,5,8,10,13H2,1-2H3 |
InChI 键 |
JBXDLGXGJVELNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethoxy-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B14969539.png)
![N-(3-Fluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14969544.png)
![N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969547.png)
![1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B14969555.png)
![2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14969558.png)
![7-(3-Chloro-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14969559.png)
![2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B14969563.png)
![3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14969570.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide](/img/structure/B14969573.png)
![4-bromo-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B14969581.png)
![6-chloro-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969584.png)
![methyl 2-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B14969593.png)

